molecular formula C13H21NO3 B1386673 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol CAS No. 804428-42-0

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol

Cat. No. B1386673
M. Wt: 239.31 g/mol
InChI Key: AOFVOHIPSQYJEE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol, also known as 1-DMIPE, is an organic compound with a wide range of applications in scientific research. It is a chiral secondary amine with a molecular weight of 211.3 g/mol and a melting point of 81.5°C. 1-DMIPE has been studied extensively in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

Visible-light-promoted Glycosylation

  • Methods and Procedures : The protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .
  • Results and Outcomes : The protocol was successful in delivering both O-glycosides and N-glycosides in moderate to excellent yields .

Singlet Oxygen Generation

  • Application Summary : 5,10,15,20-tetrakis (3,5-dimethoxyphenyl) porphyrin was synthesized and characterized for its potential as a photosensitizer for photodynamic therapy .
  • Methods and Procedures : The compound was synthesized and characterized using various spectroscopic methods .
  • Results and Outcomes : The estimated singlet oxygen yield (φΔ) for the porphyrin was higher than some literature reports, suggesting a stronger potential of the porphyrin for the photosensitizing photodynamic treatment of cancer and other related human disorders .

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(2)14-8-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9,13-15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVOHIPSQYJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656489
Record name 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol

CAS RN

804428-42-0
Record name 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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